molecular formula C12H12O4 B140987 5,7-Dihydroxy-2-isopropylchromone CAS No. 96552-59-9

5,7-Dihydroxy-2-isopropylchromone

Cat. No.: B140987
CAS No.: 96552-59-9
M. Wt: 220.22 g/mol
InChI Key: VGFBRVLVWZEEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety data sheet for 5,7-Dihydroxy-2-isopropylchromone indicates that it has acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

Future Directions

While there is limited information available on the future directions of research involving 5,7-Dihydroxy-2-isopropylchromone, it is worth noting that compounds isolated from Hypericum seniawinii, including this compound, have been evaluated for their neuroprotective effect and anti-inflammatory activity . This suggests potential avenues for future research.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dihydroxy-2-isopropylchromone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

5,7-dihydroxy-2-propan-2-ylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-6(2)10-5-9(15)12-8(14)3-7(13)4-11(12)16-10/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFBRVLVWZEEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)C2=C(C=C(C=C2O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What was the main finding of the research regarding the biological activity of 5,7-Dihydroxy-2-isopropylchromone?

A1: While the research article mentions the isolation of this compound (also known as 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one) from Hypericum seniawinii, it does not specifically investigate or report any findings regarding the biological activity of this compound. [] The focus of the study was on the isolation and characterization of new benzophenone glycosides and the evaluation of all isolated compounds for their neuroprotective and anti-inflammatory activities.

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